An In-depth Technical Guide to 3-(Methylsulfinyl)phenylacetic Acid: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 3-(Methylsulfinyl)phenylacetic Acid: Structure, Synthesis, and Biological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction
3-(Methylsulfinyl)phenylacetic acid is a key organic molecule whose importance is most pronounced in the field of pharmaceutical sciences and drug metabolism. As a sulfoxide derivative of phenylacetic acid, its structure presents unique chemical characteristics, including chirality centered at the sulfur atom. This guide provides a comprehensive technical overview of its chemical structure, validated methods for its synthesis, detailed protocols for its analytical characterization, and a discussion of its primary role as the major, pharmacologically inactive metabolite of the widely-used wakefulness-promoting agents, modafinil and its single-enantiomer counterpart, armodafinil.[1][2] Understanding the properties of this metabolite is critical for drug development professionals engaged in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, as its formation and clearance are central to the disposition of the parent drug.[3][4]
Chapter 1: Molecular Structure and Physicochemical Properties
The chemical structure of 3-(methylsulfinyl)phenylacetic acid is defined by a phenylacetic acid core functionalized with a methylsulfinyl group (-S(O)CH₃) at the meta- (3-) position of the benzene ring. The presence of the sulfoxide group introduces a stereocenter at the sulfur atom, meaning the molecule can exist as two distinct enantiomers.
Key Structural Features:
-
Phenylacetic Acid Backbone: Provides the fundamental acidic character and aromatic scaffold.
-
Methylsulfinyl Group: This electron-withdrawing group influences the electronic properties of the aromatic ring. The sulfur-oxygen double bond is highly polar.
-
Chiral Center: The sulfur atom is bonded to three different groups (methyl, the phenyl ring, and an oxygen atom) and possesses a lone pair of electrons, making it a chiral center.
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 3-(Methylsulfinyl)phenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | N/A |
| Molecular Weight | 198.24 g/mol | N/A |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| pKa (predicted) | ~4.5 | ChemAxon (Predicted) |
| LogP (predicted) | 1.2 - 1.8 | ALOGPS/ChemAxon (Predicted) |
| Polar Surface Area | 63.9 Ų | ChemAxon (Predicted) |
Note: Experimental data for this specific molecule is limited; many values are predicted based on its structure and comparison to analogous compounds like phenylacetic acid and 3-(methylthio)phenylacetic acid.[5][6]
Chapter 2: Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of 3-(methylsulfinyl)phenylacetic acid involves the controlled oxidation of its sulfide precursor, 3-(methylthio)phenylacetic acid. This method is efficient and allows for precise control over the reaction.
Causality of Experimental Choice:
The choice of an oxidizing agent is critical. A mild and selective oxidizing agent is required to convert the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone (3-(methylsulfonyl)phenylacetic acid). Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or sodium periodate are often employed for this transformation because they can be used in stoichiometric amounts under controlled temperature conditions to favor sulfoxide formation.[7] The reaction is typically performed at low temperatures (e.g., 0 °C) to enhance selectivity and minimize the formation of the sulfone byproduct.
Synthetic Workflow Diagram
Caption: Controlled oxidation of a sulfide to a sulfoxide.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-(methylsulfinyl)phenylacetic acid via oxidation of 3-(methylthio)phenylacetic acid.
Materials:
-
3-(Methylthio)phenylacetic acid (1.0 eq)[6]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75%) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 3-(methylthio)phenylacetic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add this solution dropwise to the cooled solution of the starting material over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 1-2 hours).
-
Quenching: Once the reaction is complete, add saturated sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and deionized water.
-
Acidification & Extraction: Acidify the combined aqueous layers to pH ~2 with 1 M HCl. This protonates the carboxylate of the product, making it soluble in the organic phase. Extract the product back into DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-(methylsulfinyl)phenylacetic acid.
Chapter 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Atom Position | Predicted Shift (ppm) | Multiplicity | Integration |
| Protons | Ar-H | 7.2 - 7.6 | Multiplet | 4H |
| -CH₂-COOH | 3.7 - 3.8 | Singlet | 2H | |
| -S(O)-CH₃ | 2.7 - 2.8 | Singlet | 3H | |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | |
| ¹³C NMR | Atom Position | Predicted Shift (ppm) | ||
| Carbons | C =O | ~175 | ||
| C -S(O) (Aromatic) | ~145 | |||
| Ar-C | 124 - 135 | |||
| -C H₂-COOH | ~40 | |||
| -S(O)-C H₃ | ~43 |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. The aromatic region will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.[9]
-
Expected Peaks:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]
-
~1040 cm⁻¹ (strong): S=O stretch of the sulfoxide.
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern.
Protocol:
-
Use Electrospray Ionization (ESI) in negative mode.
-
Expected Results:
-
[M-H]⁻ Ion: A prominent peak at m/z 197.03, corresponding to the deprotonated molecule (C₉H₉O₃S⁻).[11]
-
Fragmentation: A potential major fragment would be the loss of CO₂ (44 Da), resulting in a peak at m/z 153.
-
Chapter 4: Biological Significance and Applications
The primary relevance of 3-(methylsulfinyl)phenylacetic acid to drug development professionals is its role as the principal metabolite of modafinil.[1][12]
Metabolic Pathway of Modafinil
Modafinil undergoes extensive metabolism in the liver.[3][4] The two main pathways are:
-
Amide Hydrolysis: This is the major pathway, converting the terminal amide of modafinil into a carboxylic acid, forming modafinilic acid (2-[(diphenylmethyl)sulfinyl]acetic acid). Note: This is a different compound from the topic of this guide.
-
Oxidation: Cytochrome P450 enzymes (CYP3A4) oxidize the diphenylmethylsulfinylacetamide structure, which ultimately leads to the formation of 3-(methylsulfinyl)phenylacetic acid and further oxidation to the inactive sulfone metabolite, 3-(methylsulfonyl)phenylacetic acid.[1]
This metabolic process is crucial for the clearance of modafinil from the body. Since 3-(methylsulfinyl)phenylacetic acid is pharmacologically inactive, its rate of formation and subsequent excretion are key determinants of the parent drug's duration of action and potential for accumulation.[2]
Metabolism Workflow Diagram
Caption: Major metabolic pathways of Modafinil.
Application in Drug Development:
-
Pharmacokinetic (PK) Studies: Quantifying the levels of 3-(methylsulfinyl)phenylacetic acid in plasma and urine is essential for building a complete PK profile of modafinil.[3]
-
Drug-Drug Interaction (DDI) Studies: Changes in the rate of formation of this metabolite can indicate induction or inhibition of key metabolic enzymes (like CYP3A4) by co-administered drugs.[13]
-
Safety and Toxicology: As a major metabolite, it must be synthesized, purified, and tested to ensure it has no off-target toxicity.
Conclusion
3-(Methylsulfinyl)phenylacetic acid is more than a simple organic molecule; it is a critical piece in the puzzle of understanding the clinical pharmacology of modafinil. Its chemical structure, characterized by the chiral sulfoxide, dictates its physical properties and synthetic accessibility. For researchers in drug development, a thorough understanding of its synthesis, analytical profile, and role as a major inactive metabolite is indispensable for conducting comprehensive pharmacokinetic and safety assessments. The protocols and data presented in this guide serve as a foundational resource for scientists working with this compound and the drug from which it is derived.
References
-
NP-MRD. (2006). Showing NP-Card for 3-Methylphenylacetic acid (NP0000945). Available at: [Link]
-
FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Available at: [Link]
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2022). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. Available at: [Link]
-
PubChem. (n.d.). Sulforaphane. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Phenyllactic acid, (S)-. National Center for Biotechnology Information. Available at: [Link]
-
Wong, Y. N., et al. (1999). Clinical pharmacokinetic profile of modafinil. PubMed. Available at: [Link]
-
ResearchGate. (2020). Anticancer Activity of a Broccoli Derivative, Sulforaphane, in Barrett Adenocarcinoma. Available at: [Link]
- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Li, W., et al. (2012). Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China. PubMed Central. Available at: [Link]
-
Science.gov. (n.d.). metabolite modafinilic acid: Topics. Available at: [Link]
- Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Ovid. (n.d.). Clinical Pharmacokinetic Profile of Modafinil. Available at: [Link]
-
Wikipedia. (n.d.). Modafinil. Available at: [Link]
-
Wikipedia. (n.d.). Modafinil acid. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
-
British Pharmacological Society. (2016). Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions. Available at: [Link]
-
NCBI Bookshelf. (2023). Modafinil - StatPearls. Available at: [Link]
-
MassBank. (n.d.). PHENYLACETIC ACID; EI-B; MS. Available at: [Link]
-
ResearchGate. (2015). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. Available at: [Link]
-
Dr.Oracle. (2025). How long does modafinil (provigil) stay in your system?. Available at: [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. Available at: [Link]
-
ResearchGate. (2021). Infrared spectra of complex organic molecules in astronomically relevant ice matrices. III. Methyl formate. Available at: [Link]
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000220 Phenylacetic Acid. Available at: [Link]
-
PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse. Available at: [Link]
Sources
- 1. Modafinil - Wikipedia [en.wikipedia.org]
- 2. Modafinil acid - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 8. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB [mdpi.com]
- 12. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
